Pyrimidin 2'-Desoxyribonukleoside

Pyrimidine 2′-deoxyribonucleosides are a class of nucleoside compounds derived from pyrimidines, specifically cytosine (C), and thymine (T). These molecules play crucial roles in genetic information storage and transmission within cells. The 2′-deoxyribo component indicates that the ribose sugar has been modified to deoxyribose, which is a key characteristic of DNA nucleosides.

Pyrimidine 2′-deoxyribonucleosides are synthesized by coupling pyrimidines with 2′-deoxyribose in various chemical reactions. They serve as building blocks for DNA synthesis and repair processes. These compounds are essential for understanding the molecular mechanisms underlying genetic diseases, cancer progression, and other biological processes.

In pharmaceutical research, these nucleosides are valuable tools in drug development, particularly in antiviral and anticancer therapies. The structure of 2′-deoxyribonucleosides allows them to be incorporated into DNA, potentially disrupting viral replication or inhibiting tumor growth.

Due to their significance, these compounds are extensively studied using analytical techniques such as HPLC and NMR spectroscopy for precise structural characterization and purity assessment.

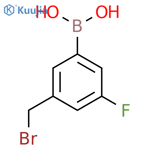

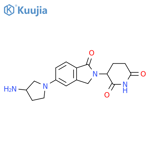

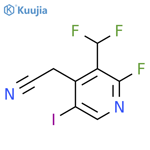

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

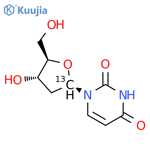

|

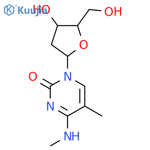

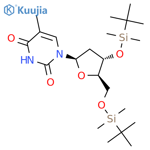

N4,5-Dimethyldeoxycytidine | 25406-44-4 | C11H17N3O4 |

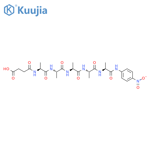

|

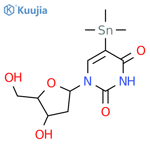

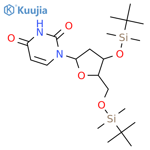

5-(Trimethylstannyl)-2'-deoxyuridine | 146629-34-7 | C12H20N2O5Sn |

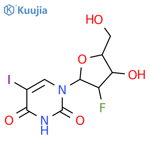

|

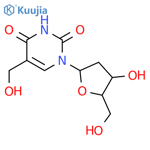

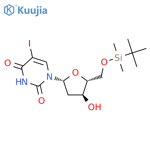

5-Hydroxymethyl-2’-deoxyuridine | 5116-24-5 | C10H14N2O6 |

|

3',5'-Bis-O-(1,1-dimethylethyl)dimethylsilylthymidine | 40733-26-4 | C22H42N2O5Si2 |

|

5'-O-tert-Butyldimethylsilyl-2'-deoxy-5-iodouridine | 134218-81-8 | C15H25IN2O5Si |

|

3',5'-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine | 64911-18-8 | C21H40N2O5Si2 |

|

5,6-Dihydrothymidine | 5627-00-9 | C10H16N2O5 |

|

2'-Deoxyuridine-1’-13C | 478510-85-9 | C9H12N2O5 |

|

SUC-ALA-ALA-ALA-ALA-ALA-PNA | 61043-68-3 | C25H35N7O10 |

|

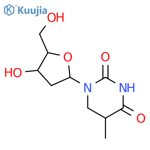

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione | 55612-21-0 | C9H10FIN2O5 |

Verwandte Literatur

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

2. Book reviews

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

Empfohlene Lieferanten

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte